1-[2-(acetyloxy)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid
Overview
Description
The compound “1-[2-(acetyloxy)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid” is a complex organic molecule. It contains an acetyloxy functional group, a benzodiazole ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodiazole ring is a heterocyclic compound consisting of fused benzene and diazole rings . The acetyloxy group is a functional group with the formula −OCOCH3 .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The acetyloxy group can undergo reactions typical of esters, such as hydrolysis and alcoholysis . The benzodiazole ring can participate in various reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting and boiling points, solubility in various solvents, and reactivity .Scientific Research Applications
Environmental Applications
- Alcohol Oxidation Systems : This compound is involved in alcohol oxidation systems, such as the TEMPO-catalyzed alcohol oxidation using recyclable 1-chloro-l,2-benziodoxol-3(1H)-one. These systems are significant for environmentally benign organic synthesis, with high yields and tolerance for various heteroaromatic rings and C=C bonds (Li & Zhang, 2009).
Chemical Synthesis and Analysis
Identification in Chemical Reactions : It is identified in the nitrosation reaction products of alkyl esters of 1,2‐benzisoxazole‐3‐acetic acid. This identification is crucial for understanding chemical reactions and synthesizing specific compounds (Giannella et al., 1983).
Synthesis of Metal–Organic Frameworks : Utilized in synthesizing zeolite-like metal–organic frameworks, which exhibit high chemical stability and CO2 uptake capacity. Such frameworks are important in areas like gas storage and separation (Tang et al., 2017).
Preparation of Antineoplastic and Antifilarial Agents : Plays a role in the synthesis of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, which are potential antineoplastic and antifilarial agents. This highlights its importance in pharmaceutical research (Ram et al., 1992).
In Crystal Structure Analysis : Used in the crystal structure analysis of various compounds, aiding in the understanding of molecular configurations and interactions (Wu et al., 2015).
Pharmacological Research
Synthesis of Antiallergic Compounds : Involved in the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines with antiallergic activity. These compounds are explored for their potential in treating allergic reactions (Nohara et al., 1985).
Inhibition of Physiologically Relevant Enzymes : Demonstrated effective inhibition profiles against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in various physiological processes (Sujayev et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-acetyloxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-8-14-11-7-10(13(17)18)3-4-12(11)15(8)5-6-19-9(2)16/h10H,3-7H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFKOZGRRZVTIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCOC(=O)C)CCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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